4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide
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Overview
Description
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiadiazoles This compound is characterized by its unique structure, which includes a benzothiadiazole ring substituted with methyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the correct substitution and nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-aminobenzamide.
Scientific Research Applications
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiadiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
- 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Uniqueness
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzothiadiazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N4O3S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O3S/c1-8-3-5-10(7-12(8)19(21)22)15(20)16-13-9(2)4-6-11-14(13)18-23-17-11/h3-7H,1-2H3,(H,16,20) |
InChI Key |
RLQNVYXDSLBJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)[N+](=O)[O-] |
Origin of Product |
United States |
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